molecular formula C12H19NO B8736329 Ethanol, 2-[(1-methylethyl)(phenylmethyl)amino]- CAS No. 93702-43-3

Ethanol, 2-[(1-methylethyl)(phenylmethyl)amino]-

Cat. No. B8736329
Key on ui cas rn: 93702-43-3
M. Wt: 193.28 g/mol
InChI Key: XUGHYFDCUUPWTJ-UHFFFAOYSA-N
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Patent
US05432284

Procedure details

The present invention also relates to a process for preparing α-[2-[acetyl(1-methylethyl)amino]ethyl]-α-(2-chlorophenyl)-1-piperidinebutanamide which has the following formula: ##STR11## and comprises the steps of: (a) alkylating 2-aminoethanol using benzaldehyde and ethanol in the presence of a platinum catalyst and hydrogen followed by reductive alkylation using acetone in the presence of a platinum catalyst and hydrogen to give 2-[(1-methylethyl)(phenylmethyl) amino]ethanol;
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reactant
Reaction Step One
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solvent
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[Compound]
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( a )
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Identifiers

REACTION_CXSMILES
C(N(C(C)C)CC[C:7]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1Cl)(CCN1CCCCC1)C(N)=O)(=O)C.[NH2:29][CH2:30][CH2:31][OH:32].[CH:33](=O)[C:34]1C=CC=C[CH:35]=1.[H][H]>[Pt].CC(C)=O.C(O)C>[CH3:33][CH:34]([N:29]([CH2:7][C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1)[CH2:30][CH2:31][OH:32])[CH3:35]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N(CCC(C(=O)N)(CCN1CCCCC1)C1=C(C=CC=C1)Cl)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]
Step Nine
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)N(CCO)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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